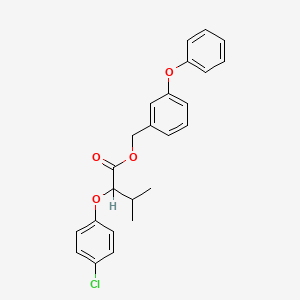
dipotassium;tin(2+);disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium tin(2+) disulfate is a chemical compound with the formula K2Sn(SO4)2. It is a coordination compound where tin is in the +2 oxidation state, and it is coordinated to two sulfate ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium tin(2+) disulfate can be synthesized through a reaction involving tin(II) sulfate and potassium sulfate. The reaction typically involves dissolving tin(II) sulfate in water and then adding potassium sulfate to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium tin(2+) disulfate. The reaction can be represented as follows:
SnSO4+K2SO4→K2Sn(SO4)2
Industrial Production Methods
In an industrial setting, the production of dipotassium tin(2+) disulfate involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and precise control of temperature and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium tin(2+) disulfate undergoes various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The sulfate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as chloride or nitrate ions can replace sulfate ions under appropriate conditions.
Major Products Formed
Oxidation: Tin(IV) sulfate and potassium sulfate.
Reduction: Tin metal and potassium sulfate.
Substitution: Various tin(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dipotassium tin(2+) disulfate has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other tin compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in electroplating and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of dipotassium tin(2+) disulfate involves its ability to interact with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The sulfate ions can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium sulfate (K2SO4): A common sulfate salt with different properties and applications.
Tin(II) sulfate (SnSO4): A precursor for the synthesis of dipotassium tin(2+) disulfate.
Potassium persulfate (K2S2O8): An oxidizing agent with different chemical behavior.
Uniqueness
Dipotassium tin(2+) disulfate is unique due to its coordination structure, where tin is coordinated to two sulfate ions. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
27790-37-0 |
|---|---|
Molekularformel |
K2O8S2Sn |
Molekulargewicht |
389.0 g/mol |
IUPAC-Name |
dipotassium;tin(2+);disulfate |
InChI |
InChI=1S/2K.2H2O4S.Sn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |
InChI-Schlüssel |
FVGUCCDRBVMABJ-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


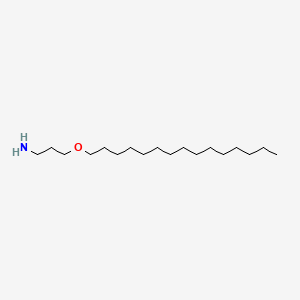
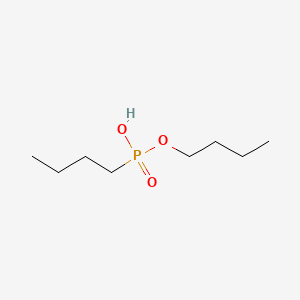
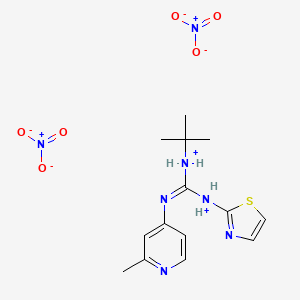

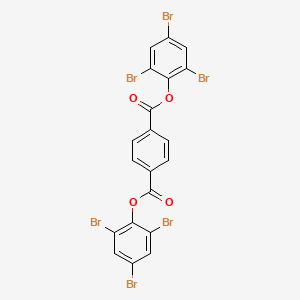

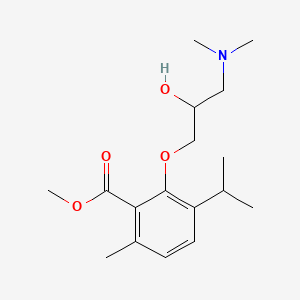
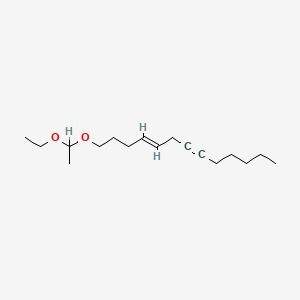
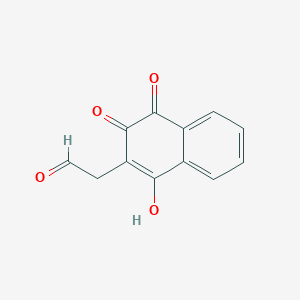

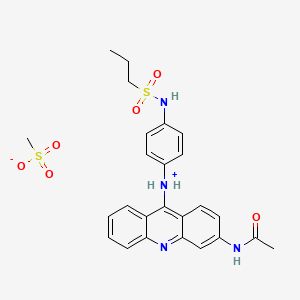
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
